molecular formula C8H5N3S B14199367 1h-Imidazo[4,5-b]thieno[3,2-e]pyridine CAS No. 869741-32-2

1h-Imidazo[4,5-b]thieno[3,2-e]pyridine

Cat. No.: B14199367
CAS No.: 869741-32-2
M. Wt: 175.21 g/mol
InChI Key: YAYUGXHTJPNZMP-UHFFFAOYSA-N
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Description

1H-Imidazo[4,5-b]thieno[3,2-e]pyridine is a heterocyclic compound that features a fused ring system combining imidazole, thieno, and pyridine rings. This unique structure imparts significant biochemical and pharmacological properties, making it a compound of interest in various scientific fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazo[4,5-b]thieno[3,2-e]pyridine typically involves the construction of the imidazole and thieno rings followed by their fusion with the pyridine ring. One common method involves the cyclization of 2-aminothiophene with 2,3-diaminopyridine under acidic conditions . Another approach includes the use of 1-methyl-1H-imidazol-4-amine with fumaric or maleic acid, followed by intramolecular cyclization .

Industrial Production Methods: Industrial production methods for this compound often rely on scalable synthetic routes that ensure high yield and purity. These methods may involve the use of continuous flow reactors and optimized reaction conditions to facilitate large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 1H-Imidazo[4,5-b]thieno[3,2-e]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: 1H-Imidazo[4,5-b]thieno[3,2-e]pyridine is unique due to its combination of imidazole, thieno, and pyridine rings, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the design of novel bioactive compounds and advanced materials .

Properties

CAS No.

869741-32-2

Molecular Formula

C8H5N3S

Molecular Weight

175.21 g/mol

IUPAC Name

12-thia-2,4,6-triazatricyclo[7.3.0.03,7]dodeca-1,3(7),4,8,10-pentaene

InChI

InChI=1S/C8H5N3S/c1-2-12-8-5(1)3-6-7(11-8)10-4-9-6/h1-4H,(H,9,10,11)

InChI Key

YAYUGXHTJPNZMP-UHFFFAOYSA-N

Canonical SMILES

C1=CSC2=NC3=C(C=C21)NC=N3

Origin of Product

United States

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